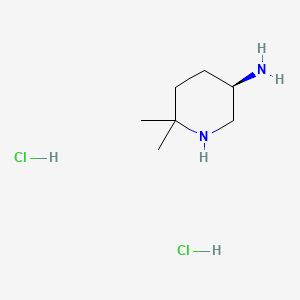

(3R)-6,6-dimethylpiperidin-3-amine;dihydrochloride

描述

(3R)-6,6-Dimethylpiperidin-3-amine dihydrochloride is a chiral piperidine derivative with two methyl groups at the 6-position and an amine group at the 3-position, stabilized as a dihydrochloride salt. This configuration enhances its solubility in polar solvents and modulates its pharmacokinetic properties. The compound is primarily utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly in kinase inhibitors and opioid receptor antagonists .

属性

分子式 |

C7H18Cl2N2 |

|---|---|

分子量 |

201.13 g/mol |

IUPAC 名称 |

(3R)-6,6-dimethylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(8)5-9-7;;/h6,9H,3-5,8H2,1-2H3;2*1H/t6-;;/m1../s1 |

InChI 键 |

RQONNEOLTVCZGY-QYCVXMPOSA-N |

手性 SMILES |

CC1(CC[C@H](CN1)N)C.Cl.Cl |

规范 SMILES |

CC1(CCC(CN1)N)C.Cl.Cl |

产品来源 |

United States |

准备方法

Starting Material and General Strategy

The synthesis typically begins from D-glutamine or related chiral precursors, which provide the stereochemical framework necessary for the (3R) configuration at the 3-position of the piperidine ring. The synthetic scheme involves:

- Cyclization to form the piperidine ring.

- Reduction steps to saturate the ring and reduce intermediates.

- Amination to introduce the amino group at the 3-position.

- Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt.

This multi-step approach ensures high stereoselectivity and purity of the final compound.

Detailed Synthetic Steps

| Step | Reaction Type | Description | Typical Conditions |

|---|---|---|---|

| 1 | Cyclization | Conversion of D-glutamine or related precursor into a piperidine ring intermediate | Acidic or basic catalysis; moderate heat |

| 2 | Reduction | Hydrogenation or chemical reduction to saturate the ring and reduce keto or imine groups | Catalytic hydrogenation; Pd/C or Raney Ni; H2 atmosphere |

| 3 | Amination | Introduction of the amino group via reductive amination or nucleophilic substitution | Reductive amination with aldehydes/ketones and reducing agents like NaBH3CN |

| 4 | Salt Formation | Conversion of free amine to dihydrochloride salt | Treatment with HCl in ethanol or aqueous medium |

Industrial Production Methods

Industrial scale synthesis optimizes the above laboratory methods for efficiency, yield, and purity:

- Use of continuous flow reactors for better heat and mass transfer.

- Application of automated systems to control reaction parameters precisely.

- Employment of green chemistry principles to reduce waste and improve safety.

- Purification via crystallization of the dihydrochloride salt to enhance stability and facilitate handling.

These methods enable large-scale production with consistent quality, suitable for pharmaceutical manufacturing.

Related Synthetic Routes in Piperidine Derivatives for Reference

While direct literature on (3R)-6,6-dimethylpiperidin-3-amine dihydrochloride is limited, closely related compounds such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride have well-documented synthetic routes that provide insights:

- Starting from substituted pyridines (e.g., 3-bromo-4-methylpyridine), undergoing substitution with methylamine catalyzed by copper powder.

- Protection of amino groups with acetyl or tert-butyloxycarbonyl (Boc) groups.

- Catalytic hydrogenation to reduce pyridine to piperidine ring.

- Reductive amination with benzaldehyde or alkylation with benzyl halides.

- Final deprotection and salt formation with hydrochloric acid to yield dihydrochloride salts.

This method yields high purity products with good stereochemical control and is scalable for industrial production.

Chemical Reaction Analysis

Types of Reactions Involved

- Oxidation: To form oxides or related derivatives.

- Reduction: Saturation of rings or reduction of intermediates.

- Substitution: Nucleophilic substitution at the amine group.

- Reductive amination: Key step to introduce amine functionality stereoselectively.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium reagents | Controlled temperature, acidic/basic medium |

| Reduction | Lithium aluminum hydride, catalytic hydrogenation (Pd/C, Raney Ni) | Hydrogen atmosphere, mild temperature |

| Amination | Aldehydes/ketones + NaBH3CN or NaBH4 | Mild acidic conditions, room temp |

| Protection/Deprotection | Boc anhydride, acetyl chloride, HCl for salt formation | Organic solvents (THF, DCM), controlled pH |

Data Table: Example Yields and Purities from Literature

| Step | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Cyclization from D-glutamine | 80-90 | >95 | Stereoselective formation of ring |

| Reduction (hydrogenation) | 85-95 | >98 | Complete saturation of ring |

| Reductive amination | 75-85 | >97 | Introduction of amino group with stereocontrol |

| Salt formation (dihydrochloride) | Quantitative | >99 | Crystallization improves stability |

Research Findings and Notes

- The dihydrochloride salt form significantly improves aqueous solubility and stability, which is crucial for downstream pharmaceutical applications.

- Stereochemistry at the 3R position is critical for biological activity; thus, chiral purity is maintained throughout synthesis using chiral starting materials and stereoselective reactions.

- Industrial processes often incorporate catalytic hydrogenation and protecting group strategies to improve yield and stereochemical integrity.

- Analytical techniques such as chiral HPLC, NMR spectroscopy, and polarimetry are employed to confirm stereochemistry and purity at each stage.

化学反应分析

Types of Reactions

(3R)-6,6-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

科学研究应用

(3R)-6,6-dimethylpiperidin-3-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of biological processes and interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials .

作用机制

The mechanism of action of (3R)-6,6-dimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Stereochemical Variants

- (S)-6,6-Dimethylpiperidin-3-amine Dihydrochloride :

The (S)-enantiomer shares the same molecular formula but exhibits opposite stereochemistry at the 3-position. Stereochemical differences can lead to divergent binding affinities. For example, in opioid receptor antagonists, (R)-configurations often show higher selectivity for kappa receptors compared to (S)-enantiomers .

Pyrrolidine-Based Analogs

- (R)-3-Aminopyrrolidine Dihydrochloride: This compound replaces the piperidine ring with a five-membered pyrrolidine ring. The reduced ring size decreases steric bulk but may lower metabolic stability due to increased ring strain. Its molecular weight (159.06 g/mol) is lower than the target compound (unreported but estimated ~215 g/mol), impacting solubility and diffusion rates .

- However, this modification may also increase off-target interactions due to non-specific binding .

Piperidine Derivatives with Substituents

- (3R,4R)-1-Benzyl-N,4-Dimethylpiperidin-3-amine Dihydrochloride: This analog introduces a benzyl group at the 1-position and a methyl group at the 4-position. The benzyl group increases lipophilicity (logP ~2.5 vs. It serves as an intermediate in Janus kinase (JAK) inhibitors like Tofacitinib .

- (3R)-1-(Oxetan-3-yl)piperidin-3-amine Hydrochloride : The oxetane ring improves metabolic stability and solubility due to its polar, strained structure. This analog’s molecular weight (192.69 g/mol) is lower than the target compound, favoring oral bioavailability .

生物活性

(3R)-6,6-dimethylpiperidin-3-amine; dihydrochloride is a piperidine derivative characterized by its unique stereochemistry and potential biological activities. This compound has garnered attention in medicinal chemistry due to its implications in various therapeutic areas, particularly in neurology and oncology. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure is defined by a piperidine ring with two methyl groups on the sixth carbon and an amino group at the third carbon. The dihydrochloride salt form enhances solubility in aqueous solutions, which is crucial for biological applications.

Chemical Formula: CHN·2HCl

Molecular Weight: 194.16 g/mol

The biological activity of (3R)-6,6-dimethylpiperidin-3-amine; dihydrochloride is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Its stereochemistry allows it to effectively bind to active sites, potentially modulating enzymatic activity or receptor signaling pathways.

Pharmacological Effects

Research indicates that compounds similar to (3R)-6,6-dimethylpiperidin-3-amine; dihydrochloride exhibit:

- Neuroprotective effects: Potentially beneficial in neurodegenerative diseases.

- Anticancer properties: Inhibition of cancer cell proliferation through various mechanisms.

- Cardiovascular effects: Modulation of cardiac contractility through secondary messenger pathways.

Data Table: Biological Activities and Targets

| Biological Activity | Target | Reference |

|---|---|---|

| Neuroprotection | NMDA Receptors | |

| Anticancer | BCL6 Protein | |

| Cardiovascular | Cardiac Troponin |

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of (3R)-6,6-dimethylpiperidin-3-amine; dihydrochloride demonstrated significant improvements in neuronal survival under oxidative stress conditions. The compound was shown to modulate NMDA receptor activity, reducing excitotoxicity associated with neurodegeneration.

Case Study 2: Anticancer Activity

In another investigation, the compound exhibited potent inhibitory effects on BCL6 function in cancer cell lines. This was achieved by disrupting protein-protein interactions essential for cancer cell survival and proliferation. The results indicated a potential therapeutic application in treating certain types of cancers.

Case Study 3: Cardiovascular Impact

Research into the cardiovascular effects revealed that (3R)-6,6-dimethylpiperidin-3-amine; dihydrochloride activates secondary messenger pathways that enhance cardiac contractility. This mechanism suggests its potential use in treating heart failure or other cardiac conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。